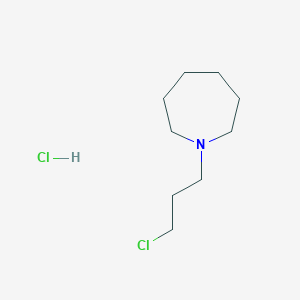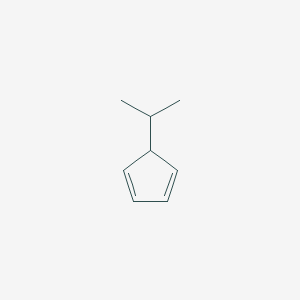![molecular formula C8H4N6O4 B3054080 1,9-Dihydropyrimido[5,4-g]pteridine-2,4,6,8-tetrone CAS No. 5807-13-6](/img/new.no-structure.jpg)
1,9-Dihydropyrimido[5,4-g]pteridine-2,4,6,8-tetrone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,9-Dihydropyrimido[5,4-g]pteridine-2,4,6,8-tetrone is a heterocyclic compound that belongs to the class of pyrimidopteridines This compound is characterized by its bicyclic structure, which includes a pyrimidine ring fused to a pteridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,9-Dihydropyrimido[5,4-g]pteridine-2,4,6,8-tetrone can be achieved through a one-step microwave-assisted reaction. This method involves the reaction of 1,3-dimethyl-5,6-diaminouracil with activated double bond systems under controlled microwave irradiation . The reaction conditions are optimized to achieve high yields and eco-friendly synthesis.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the microwave-assisted synthesis provides a scalable and efficient approach that can be adapted for industrial applications. The use of microwave irradiation offers advantages such as shorter reaction times and reduced energy consumption.
Analyse Chemischer Reaktionen
Types of Reactions
1,9-Dihydropyrimido[5,4-g]pteridine-2,4,6,8-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the compound.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents onto the pyrimidopteridine scaffold.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
1,9-Dihydropyrimido[5,4-g]pteridine-2,4,6,8-tetrone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is studied for its potential use in drug development, particularly as enzyme inhibitors or receptor antagonists.
Industry: The compound’s unique structure makes it useful in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 1,9-Dihydropyrimido[5,4-g]pteridine-2,4,6,8-tetrone involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Pteridine: A parent compound with a similar bicyclic structure.
Xanthine: Another heterocyclic compound with biological activity.
Lumazine: A compound with a similar ring system and biological significance.
Uniqueness
1,9-Dihydropyrimido[5,4-g]pteridine-2,4,6,8-tetrone is unique due to its specific substitution pattern and the presence of multiple functional groups that confer diverse reactivity and biological activity
Eigenschaften
CAS-Nummer |
5807-13-6 |
|---|---|
Molekularformel |
C8H4N6O4 |
Molekulargewicht |
248.16 g/mol |
IUPAC-Name |
1,9-dihydropyrimido[5,4-g]pteridine-2,4,6,8-tetrone |
InChI |
InChI=1S/C8H4N6O4/c15-5-1-3(11-7(17)13-5)10-4-2(9-1)6(16)14-8(18)12-4/h(H4,10,11,12,13,14,15,16,17,18) |
InChI-Schlüssel |
SVDLRKRVMBVGHQ-UHFFFAOYSA-N |
SMILES |
C12=C(NC(=O)NC1=O)N=C3C(=N2)C(=O)NC(=O)N3 |
Kanonische SMILES |
C12=C(NC(=O)NC1=O)N=C3C(=N2)C(=O)NC(=O)N3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![3-Azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B3054014.png)




